molecular formula C11H16ClNO B15174877 4-Chloro-2-(2,2-dimethylpropoxy)aniline CAS No. 922162-81-0

4-Chloro-2-(2,2-dimethylpropoxy)aniline

Cat. No.: B15174877
CAS No.: 922162-81-0
M. Wt: 213.70 g/mol
InChI Key: DVGGQHFUNDEAGW-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,2-dimethylpropoxy)aniline is an organic compound with the molecular formula C11H16ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a 2,2-dimethylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,2-dimethylpropoxy)aniline can be achieved through several methods. One common method involves the reaction of 4-chloroaniline with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,2-dimethylpropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Chloro-2-(2,2-dimethylpropoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,2-dimethylpropoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar in structure but contains a nitro group instead of a 2,2-dimethylpropoxy group.

    4-Chloro-2-methoxyaniline: Contains a methoxy group instead of a 2,2-dimethylpropoxy group.

    4-Chloro-2-ethoxyaniline: Contains an ethoxy group instead of a 2,2-dimethylpropoxy group.

Uniqueness

4-Chloro-2-(2,2-dimethylpropoxy)aniline is unique due to the presence of the 2,2-dimethylpropoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

922162-81-0

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-chloro-2-(2,2-dimethylpropoxy)aniline

InChI

InChI=1S/C11H16ClNO/c1-11(2,3)7-14-10-6-8(12)4-5-9(10)13/h4-6H,7,13H2,1-3H3

InChI Key

DVGGQHFUNDEAGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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